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Compound of Interest

Compound Name: Conantokin-T

Cat. No.: B549399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of

Conantokin-T (Con-T), a 21-amino acid peptide derived from the venom of the cone snail

Conus tulipa. Conantokin-T is a potent and specific antagonist of the N-methyl-D-aspartate

(NMDA) receptor, making it a valuable tool for neuroscience research and a potential

therapeutic lead for neurological disorders.[1][2][3] This document details the necessary

protocols, reagents, and analytical methods for the successful production of synthetic Con-T.

Introduction to Conantokin-T
Conantokin-T is a linear peptide characterized by the presence of four gamma-

carboxyglutamate (Gla) residues, a post-translational modification crucial for its biological

activity.[1][4] Its amino acid sequence is Gly-Glu-Gla-Gla-Tyr-Gln-Lys-Met-Leu-Gla-Asn-Leu-

Arg-Gla-Ala-Glu-Val-Lys-Lys-Asn-Ala-NH2.[4] Like other conantokins, Con-T targets NMDA

receptors, inhibiting their function and thereby modulating excitatory neurotransmission.[1][2][3]

Specifically, it has been shown to inhibit NMDA receptor-mediated calcium influx in central

nervous system neurons.[1][4]

Synthesis of Conantokin-T
The chemical synthesis of Conantokin-T is most effectively achieved through Fmoc-based

solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino

acids to a growing peptide chain anchored to a solid resin support.
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Experimental Protocol: Fmoc-Based Solid-Phase
Peptide Synthesis of Conantokin-T
1. Resin Selection and Preparation:

Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated

peptides like Conantokin-T.

Swelling: The resin should be swelled in a suitable solvent, such as N,N-dimethylformamide

(DMF), for at least one hour prior to the first amino acid coupling.

2. Amino Acid Coupling Cycle: This cycle of deprotection and coupling is repeated for each

amino acid in the sequence.

Fmoc Deprotection:

The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by

treating the resin with a 20% solution of piperidine in DMF.

This reaction is typically carried out for 5-10 minutes and repeated once.

The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved

Fmoc-piperidine adduct.

Amino Acid Activation and Coupling:

The incoming Fmoc-protected amino acid (including the specialized Fmoc-Gla(OtBu)2-OH

for the gamma-carboxyglutamate residues) is pre-activated.

A common activation method involves the use of a coupling reagent such as HBTU (2-

(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence

of a base like N,N-diisopropylethylamine (DIPEA).

The activated amino acid is then added to the resin, and the coupling reaction is allowed

to proceed for 1-2 hours at room temperature. The completion of the coupling reaction can

be monitored using a colorimetric test such as the Kaiser test.
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3. Cleavage and Deprotection:

Once the full peptide sequence has been assembled, the peptide is cleaved from the resin,

and the side-chain protecting groups are removed simultaneously.

A standard cleavage cocktail for Fmoc-SPPS is trifluoroacetic acid (TFA) containing

scavengers to protect sensitive residues. A common mixture is 95% TFA, 2.5% water, and

2.5% triisopropylsilane (TIS).

The resin is treated with the cleavage cocktail for 2-4 hours at room temperature.

The cleaved peptide is then precipitated from the cleavage mixture using cold diethyl ether,

collected by centrifugation, and washed with cold ether to remove the scavengers and

residual cleavage reagents.

Purification of Conantokin-T
The crude synthetic peptide requires purification to remove truncated sequences, deletion

sequences, and other impurities generated during synthesis. The primary method for purifying

Conantokin-T is preparative reverse-phase high-performance liquid chromatography (RP-

HPLC).

Experimental Protocol: Preparative RP-HPLC
Purification of Conantokin-T
1. Column and Solvents:

Column: A C18 reverse-phase column is typically used for the purification of peptides like

Conantokin-T.

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

2. Gradient Elution:

The crude peptide is dissolved in a minimal amount of mobile phase A and loaded onto the

column.
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The peptide is eluted using a linear gradient of increasing acetonitrile concentration (mobile

phase B). A typical gradient might be from 5% to 60% B over 60 minutes.

The elution of the peptide is monitored by UV absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

Fractions are collected across the elution peak corresponding to the full-length Conantokin-
T.

The purity of the collected fractions is assessed by analytical RP-HPLC and mass

spectrometry.

Pure fractions are pooled and lyophilized to obtain the final purified peptide.

Data Presentation
Table 1: Synthesis and Purification Parameters for Conantokin-T

Parameter Value/Description

Synthesis Method Fmoc-based Solid-Phase Peptide Synthesis

Resin Rink Amide

Coupling Reagent HBTU/DIPEA

Fmoc Deprotection 20% Piperidine in DMF

Cleavage Reagent 95% TFA, 2.5% H2O, 2.5% TIS

Purification Method Preparative Reverse-Phase HPLC

Column C18

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Expected Molecular Weight ~2684.9 Da

Expected Purity >95%
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Mandatory Visualization
Conantokin-T Synthesis and Purification Workflow
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Solid-Phase Peptide Synthesis Purification

Analysis

Rink Amide Resin Iterative Amino Acid Coupling
(Fmoc-AA-OH, HBTU/DIPEA)

Fmoc Deprotection
(20% Piperidine/DMF)

Repeat 20x

Cleavage & Deprotection
(TFA/Scavengers) Crude Conantokin-T Preparative RP-HPLC

(C18 Column)
Purified Conantokin-T

(>95% Purity)

Analytical RP-HPLCPurity Check

Mass Spectrometry
Identity Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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